OTS964
Overview
Description
OTS964 is a potent inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), a protein kinase that plays a crucial role in mitosis and is highly expressed in various cancers, including ovarian and lung cancers . This compound has demonstrated significant anti-proliferative activity in cell lines positive for TOPK .
Preparation Methods
OTS964 can be synthesized through a series of chemical reactions. One common method involves the encapsulation of this compound into liposomes using pH gradient-based methods . The compound passes through the lipid bilayer in its neutral form, and upon encountering the acidic liposomal core, the amine groups become protonated and positively charged . Industrial production methods for this compound typically involve the preparation of a mother liquor by dissolving the drug in dimethyl sulfoxide (DMSO) to achieve a high concentration .
Chemical Reactions Analysis
OTS964 undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be labeled with fluorine-18 for positron emission tomography (PET) imaging by using a two-step procedure with fluoroethyl p-toluenesulfonate as a prosthetic group . The compound also interacts with ATP-binding cassette transporters, such as ABCB1 and ABCG2, which can affect its efficacy and resistance in cancer cells . Major products formed from these reactions include radiolabeled derivatives for imaging purposes .
Scientific Research Applications
OTS964 has a wide range of scientific research applications. In chemistry, it is used as a selective inhibitor of TOPK for studying the role of this kinase in cell proliferation and mitosis . In biology and medicine, this compound has shown potential as an anti-cancer agent, particularly in ovarian and lung cancers . It has been encapsulated into liposomes to reduce hematopoietic toxicities and improve its stability and efficacy . Additionally, this compound has been used in PET imaging to study tumor uptake and distribution in vivo .
Mechanism of Action
OTS964 exerts its effects by selectively inhibiting TOPK, which is involved in the regulation of cell proliferation and mitosis . The compound binds to the active site of TOPK, preventing its phosphorylation and subsequent activation of downstream signaling pathways . This compound also inhibits cyclin-dependent kinase 11 (CDK11), which further contributes to its anti-proliferative effects . The interaction with ATP-binding cassette transporters, such as ABCB1 and ABCG2, can influence the compound’s pharmacokinetics and resistance mechanisms .
Comparison with Similar Compounds
OTS964 is unique in its high selectivity and potency as a TOPK inhibitor. Similar compounds include other TOPK inhibitors, such as OTS541 and OTS167, which also target the same kinase but may have different pharmacokinetic profiles and efficacy . This compound’s ability to be encapsulated into liposomes and its use in PET imaging further distinguish it from other TOPK inhibitors .
Properties
IUPAC Name |
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20/h5-11,14,26H,12H2,1-4H3,(H,24,27)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFRUAOZMVFDPQ-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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